molecular formula C11H16N2O B1376537 N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine CAS No. 1257327-82-4

N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine

Cat. No.: B1376537
CAS No.: 1257327-82-4
M. Wt: 192.26 g/mol
InChI Key: IYVDPSYYYFFCKC-UHFFFAOYSA-N
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Description

N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine: is an organic compound that features a cyclopropylmethyl group attached to a benzene ring substituted with methoxy and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine typically involves the following steps:

    Formation of the Cyclopropylmethyl Intermediate: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium methoxide, under anhydrous conditions.

    Aromatic Substitution: The cyclopropylmethyl intermediate is then reacted with 4-methoxybenzene-1,2-diamine in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents with anticancer or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group enhances the compound’s binding affinity and specificity, while the methoxy and diamine groups contribute to its overall reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • N1-(cyclopropylmethyl)benzene-1,3-diamine
  • N1-(cyclopropylmethyl)-N1-(tetrahydro-2H-pyran-4-yl)propane-1,3-diamine

Comparison: N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine is unique due to the presence of the methoxy group on the benzene ring, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds, such as N1-(cyclopropylmethyl)benzene-1,3-diamine, which lacks the methoxy group, and N1-(cyclopropylmethyl)-N1-(tetrahydro-2H-pyran-4-yl)propane-1,3-diamine, which has a different substitution pattern on the benzene ring.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-N-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-9-4-5-11(10(12)6-9)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVDPSYYYFFCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(Cyclopropylmethyl)-4-methoxy-2-nitroaniline (8-1, 175 g) was dissolved in ethanol (1750 mL) and was added to a 4.0 L Hast ‘C” Shaker can. The mixture was cooled to 10° C. and treated with 3% Pt/0.6% VG/C, deGussa (4.5 g). The vessel was sparged under nitrogen and then sparged three times with hydrogen at a setting of 40 psi and agitated for 2.5 hours. To a pre-washed solka-flok with ethanol, the reaction mixture was filtered through solka-flok through a sintered glass funnel to have about a ½ inch depth of solka-flok. The solka-flok was then washed with 1 L ethanol and concentrated in vacuo, providing the titled compound 8-2.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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